グリブゾール

概要

説明

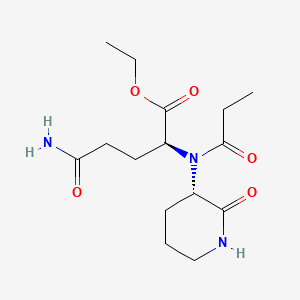

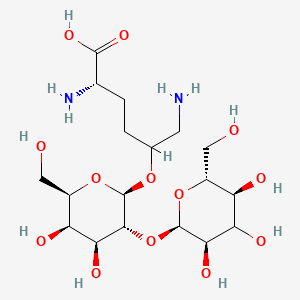

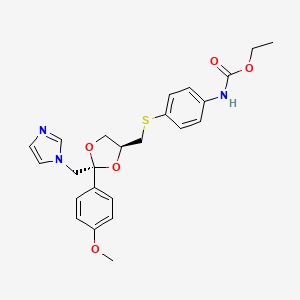

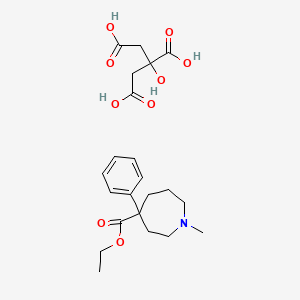

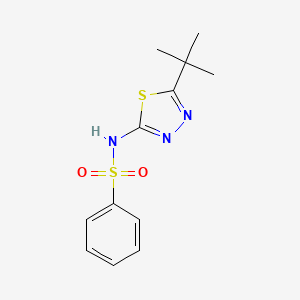

グリブゾールは、主に2型糖尿病の治療に使用される血糖降下薬です。経口糖尿病薬であり、インスリン産生を促進することで血糖値を下げる効果があります。グリブゾールは、デサグリブゾールやグルジアーズなどの他の名前でも知られています。 その系統名は、N-(5-tert-ブチル-1,3,4-チアゾール-2-イル)ベンゼンスルホンアミドです .

製造方法

合成経路と反応条件

グリブゾールの合成には、チアゾール環の形成と、その後のベンゼンスルホンアミド基への付加が含まれます。一般的な経路には、p-アニシリルスルホニルクロリド、チオセミカルバジド、イソ吉草酸の反応が含まれます。 チオセミカルバジドはアシル化されてモノチオジアシルヒドラジンを形成し、これが酸触媒の影響下で環化してチアゾール環を形成します .

工業的製造方法

グリブゾールの工業的製造は、通常、実験室での合成と同じ化学反応を使用して、収率と純度を高めるために最適化された大規模合成を行います。このプロセスには、温度、圧力、pHなどの反応条件を厳密に管理することで、製品品質の一貫性を確保することが含まれます。

化学反応解析

反応の種類

グリブゾールは、次のようなさまざまな化学反応を起こします。

酸化: グリブゾールは、酸化されてスルホキシドおよびスルホンを形成する可能性があります。

還元: グリブゾールの還元により、チオールが生成される可能性があります。

置換: グリブゾールは、特にスルホンアミド基において、求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミンやアルコールなどの求核剤は、塩基性条件下でグリブゾールと反応する可能性があります。

主な生成物

酸化: スルホキシドおよびスルホン。

還元: チオール。

置換: さまざまな置換スルホンアミド。

科学研究への応用

グリブゾールは、いくつかの科学研究に利用されています。

化学: スルホニル尿素誘導体の研究におけるモデル化合物として使用されます。

生物学: 膵臓β細胞とインスリン分泌への影響について調査されています。

医学: 主に2型糖尿病の治療に使用されます。他の代謝性疾患における可能性を調べるための研究が進行中です。

科学的研究の応用

Glybuzole has several scientific research applications:

Chemistry: Used as a model compound in studies of sulfonylurea derivatives.

Biology: Investigated for its effects on pancreatic beta cells and insulin secretion.

Medicine: Primarily used in the treatment of diabetes mellitus type 2. Research is ongoing to explore its potential in other metabolic disorders.

Industry: Utilized in the development of new antidiabetic drugs and formulations

作用機序

グリブゾールは、膵臓β細胞の磺酰脲受容体に結合することで作用を発揮します。この結合によりATP依存性カリウムチャネルがブロックされ、細胞膜の脱分極が生じます。その結果、カルシウムイオンが細胞内に流入し、アクチンミオシンフィラメントの収縮とインスリンのエクソサイトーシスが引き起こされます。 インスリン分泌の増加により、血糖値が低下します .

Safety and Hazards

The main side effects of glybuzole and other sulfonylureas are induction of hypoglycaemia, weight gain, abdominal upset, headache, and hypersensitivity reactions . Hypoglycaemia is mainly caused by excesses in insulin production due to doses that are too high, or due to the eating habits of the patient .

将来の方向性

生化学分析

Biochemical Properties

Glybuzole interacts with specific receptors on β-pancreatic cells . These receptors are specific for sulfonylurea binding, a class of drugs to which Glybuzole belongs . The interaction between Glybuzole and these receptors plays a crucial role in its biochemical function .

Cellular Effects

Glybuzole has an anti-hyperglycaemic activity . When Glybuzole binds to its receptor, the ATP-dependent channels for K+ ions are blocked . This action stops the flow of K+ ions into the β-pancreatic cell, causing the cell membrane to become depolarized . As a result, calcium ions flow into the cell, leading to the contraction of actomyosin filaments responsible for the exocytosis of insulin . The increased secretion of insulin can then lead to a decrease in the blood glucose level .

Molecular Mechanism

The molecular mechanism of Glybuzole involves its binding to specific receptors on β-pancreatic cells . This binding blocks the ATP-dependent channels for K+ ions, leading to the depolarization of the cell membrane . The subsequent influx of calcium ions into the cell triggers the contraction of actomyosin filaments, which in turn stimulates the exocytosis of insulin .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of glybuzole involves the formation of a thiadiazole ring and its subsequent attachment to a benzenesulfonamide group. The general pathway includes the reaction of p-anisylsulfonyl chloride, thiosemicarbazide, and isovaleric acid. Thiosemicarbazide undergoes acylation to form a monothiodiacylhydrazine, which then cyclizes under the influence of an acid catalyst to form the thiadiazole ring .

Industrial Production Methods

Industrial production of glybuzole typically involves large-scale synthesis using the same chemical reactions as in laboratory synthesis but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality.

化学反応の分析

Types of Reactions

Glybuzole undergoes various chemical reactions, including:

Oxidation: Glybuzole can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of glybuzole can lead to the formation of thiols.

Substitution: Glybuzole can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with glybuzole under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted sulfonamides.

類似化合物との比較

類似化合物

- グリメピリド

- グリピジド

- グリベンクラミド

- グリクラジド

- グリクリドン

独自性

グリブゾールは、チアゾール環にtert-ブチル基が結合しているという独自の分子構造を持つため、スルホニル尿素の中でも独特です。 この構造の特徴は、独特の薬物動態および薬力学的特性に貢献している可能性があります .

特性

IUPAC Name |

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S2/c1-12(2,3)10-13-14-11(18-10)15-19(16,17)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWQEPCLNXHPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023103 | |

| Record name | Glybuzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492-02-0 | |

| Record name | Glybuzole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glybuzole [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glybuzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glybuzole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYBUZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DJ2B68M2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the different physical forms of Glybuzole and their properties?

A1: Glybuzole exists in several polymorphic forms, with Form I, Form II, and an amorphous form being identified. [] These forms exhibit different physicochemical properties. For instance, Forms I and II demonstrate stability at 0% and 75% relative humidity, respectively, under specific conditions (40°C for 2 months). [] In contrast, the amorphous form is less stable under the same conditions. [] Interestingly, all three forms display similar solubility in various media, including JP XII, and fluids with pH 1.2 and 6.8. []

Q2: How does the crystallization rate of amorphous Glybuzole vary with humidity?

A2: The crystallization rate of amorphous Glybuzole is significantly influenced by humidity. Research using X-ray diffraction analysis and the Jander equation revealed that the crystallization rate at 0% relative humidity is considerably slower (364 times) compared to the rate at 75% relative humidity at 40°C. [] This highlights the importance of controlling humidity during storage and handling of the amorphous form.

Q3: Has there been any research on improving the dissolution of Glybuzole?

A3: While the provided abstracts do not offer specific details on the methods employed, one study mentions successful enhancement of Glybuzole's dissolution properties. [] This improvement was achieved through co-grinding and co-melting techniques using surfactants. [] Further research in this area could lead to formulations with improved bioavailability.

Q4: Are there any documented safety concerns associated with Glybuzole use?

A5: Although limited information is available in the provided abstracts, one study raises concerns about potential liver issues associated with Glybuzole use, particularly when self-administered by dentists in combination with clindamycin for treating diabetes. [] This highlights the need for caution and further investigation into the potential long-term effects of Glybuzole on liver function.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。